molecular formula C22H24N4O3 B11279246 1-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-methylquinoxalin-2(1H)-one

1-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-methylquinoxalin-2(1H)-one

Cat. No.: B11279246
M. Wt: 392.5 g/mol
InChI Key: LGDTXTCPWOUAPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-methylquinoxalin-2(1H)-one: Compound 1 , is a heterocyclic organic compound with a complex structure. Let’s break down its features:

    Quinoxaline Core: The quinoxaline ring system consists of two fused benzene rings and a nitrogen atom. It imparts aromaticity and contributes to the compound’s stability.

    Piperazine Substituent: The piperazine moiety (a six-membered ring containing two nitrogen atoms) is attached to the quinoxaline core. Piperazine derivatives often exhibit pharmacological activity.

    Methoxyphenyl Group: The methoxyphenyl group (methoxybenzene) is linked to the piperazine nitrogen. Methoxy substitution can influence the compound’s solubility and receptor interactions.

Preparation Methods

Synthetic Routes: The synthesis of Compound 1 involves several steps, including cyclization, functional group transformations, and piperazine substitution. While I don’t have specific synthetic details for this compound, researchers typically employ organic reactions to assemble its complex structure.

Industrial Production: Industrial-scale production methods may vary, but they likely follow similar principles. Optimization for yield, cost, and safety is crucial in large-scale synthesis.

Chemical Reactions Analysis

Reactivity:

Compound 1: can undergo various chemical reactions, including:

    Oxidation: Oxidative processes can modify the methoxyphenyl group or the quinoxaline core.

    Reduction: Reduction reactions may target the carbonyl group or other functional groups.

    Substitution: Nucleophilic substitution at the piperazine nitrogen can lead to diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under suitable conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or other nucleophiles.

Major Products: The specific products depend on reaction conditions and substituents. For instance, piperazine substitution can yield various analogs with altered pharmacological properties.

Scientific Research Applications

Compound 1:

    Medicine: Investigate its pharmacological effects, such as receptor binding, toxicity, and therapeutic efficacy.

    Chemistry: Explore its reactivity, stability, and synthetic versatility.

    Biology: Assess its impact on cellular processes or biological pathways.

Mechanism of Action

The precise mechanism remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular signaling pathways.

Comparison with Similar Compounds

Uniqueness:

Compound 1: stands out due to its intricate structure, incorporating both quinoxaline and piperazine moieties. Its methoxyphenyl group adds further complexity.

Similar Compounds: While I don’t have an exhaustive list, similar compounds include:

    Trazodone: An arylpiperazine-based antidepressant.

    Naftopidil: Used for benign prostatic hyperplasia.

    Urapidil: An alpha1-adrenergic receptor antagonist.

Remember that further research and experimental validation are essential to fully understand the properties and applications of Compound 1 .

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

1-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-3-methylquinoxalin-2-one

InChI

InChI=1S/C22H24N4O3/c1-16-22(28)26(20-9-4-3-8-19(20)23-16)15-21(27)25-12-10-24(11-13-25)17-6-5-7-18(14-17)29-2/h3-9,14H,10-13,15H2,1-2H3

InChI Key

LGDTXTCPWOUAPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.